molecular formula C19H21N3O2 B2578872 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-62-9

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2578872
CAS RN: 899753-62-9
M. Wt: 323.396
InChI Key: YOGUCDRDBNPTRH-UHFFFAOYSA-N
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Description

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MEAI, is a synthetic compound that has been the focus of scientific research due to its potential as a psychoactive substance. MEAI belongs to the class of compounds known as arylalkylamines, which have been found to have a range of effects on the central nervous system.

Scientific Research Applications

Urea Biosensors and Detection

Urea, an organic compound with significant biological and environmental relevance, is detected through advanced biosensors. Recent advances have leveraged various nanoparticles and polymers for enzyme immobilization in urea biosensors, offering comprehensive insights into sensing parameters and methodologies. This technology has critical implications for medical diagnostics and environmental monitoring, suggesting a potential application area for the compound (Botewad et al., 2021).

Urea Metabolism in Ruminants

In agricultural science, understanding urea metabolism within ruminants plays a vital role in improving the efficiency of urea utilization. This knowledge aids in developing new strategies to enhance feed protein replacement with urea, thereby reducing costs and potentially lowering environmental impact (Jin et al., 2018).

Drug Design Applications

The unique hydrogen bonding capabilities of ureas have made them a significant functional group in drug-target interactions. Ureas are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This application highlights the medicinal chemistry relevance of ureas in designing therapeutics targeting various biological pathways (Jagtap et al., 2017).

Energy Storage Technology

Recent publications have explored the use of urea as a source of hydrogen/fuel cell power, underscoring its potential as a sustainable and safe hydrogen carrier. The widespread availability and non-toxic nature of urea, coupled with its stability, make it an attractive candidate for energy storage applications, indicating another avenue where the compound could find utility (Rollinson et al., 2011).

properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-13-16(15-8-4-5-9-17(15)22)21-19(23)20-12-11-14-7-3-6-10-18(14)24-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUCDRDBNPTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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